methyl 3-({[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)-4-methoxybenzoate
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Overview
Description
Methyl 3-({[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)-4-methoxybenzoate is a complex organic compound that features a pyrazole ring, an oxadiazole ring, and a benzoate ester
Mechanism of Action
Target of Action
The primary targets of methyl 3-({[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)-4-methoxybenzoate Similar pyrazole-bearing compounds have been found to exhibit potent antileishmanial and antimalarial activities . This suggests that the compound may target organisms causing these diseases, such as Leishmania strains and Plasmodium strains .
Mode of Action
The exact mode of action of This compound It’s suggested that similar compounds may interact with the active site of certain enzymes, leading to changes in their function .
Biochemical Pathways
The specific biochemical pathways affected by This compound It’s known that similar compounds can inhibit the growth ofLeishmania and Plasmodium , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of these organisms.
Result of Action
The molecular and cellular effects of This compound Similar compounds have been found to exhibit potent antileishmanial and antimalarial activities , suggesting that they may lead to the death or inhibition of Leishmania and Plasmodium organisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)-4-methoxybenzoate typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through a [3+2] cycloaddition reaction involving N-isocyanoiminotriphenylphosphorane and terminal alkynes.
Formation of the Oxadiazole Ring: This step often involves the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reactions: The pyrazole and oxadiazole intermediates are then coupled with a benzoate ester through sulfonamide linkages, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the oxadiazole ring, using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted benzoate esters.
Scientific Research Applications
Methyl 3-({[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)-4-methoxybenzoate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(4-ethyl-1H-pyrazol-3-yl)amino]-3-oxopropanoate .
- Methyl 2-[(4-ethyl-1H-pyrazol-3-yl)carbamoyl]acetate .
Uniqueness
Methyl 3-({[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)-4-methoxybenzoate is unique due to its combination of a pyrazole ring, an oxadiazole ring, and a benzoate ester, which imparts distinct chemical properties and biological activities compared to other similar compounds .
Properties
IUPAC Name |
methyl 3-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methylsulfamoyl]-4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O6S/c1-4-22-10-12(8-18-22)16-20-15(28-21-16)9-19-29(24,25)14-7-11(17(23)27-3)5-6-13(14)26-2/h5-8,10,19H,4,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSBCSYGXZKSQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C3=C(C=CC(=C3)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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